2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Description
This compound (CAS 1641543-80-7) is a thiazolidinone derivative featuring a 4-nitrophenylmethylidene group at position 5 and a 3-phenylpropanoic acid substituent at position 3 of the heterocyclic core. The Z-configuration at the exocyclic double bond (5Z) is critical for maintaining its structural integrity and biological activity. Thiazolidinones are known for diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c22-17-16(11-13-6-8-14(9-7-13)21(25)26)28-19(27)20(17)15(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUDVMXQHQXPDZ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a complex organic molecule characterized by its thiazolidine ring and nitrophenyl group. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by various research findings and data tables.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 318.35 g/mol. The presence of the nitrophenyl group and thiazolidine moiety contributes to its biological properties.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. It forms stable complexes that can modulate enzymatic activities and influence signal transduction pathways. The thiazolidine ring is particularly significant for its potential interactions with biological macromolecules.
Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The nitrophenyl group may facilitate redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. This suggests a potential role in cancer therapeutics.
Antimicrobial Properties
Preliminary investigations indicate that derivatives of thiazolidine compounds possess antimicrobial activities. The specific interactions of this compound with microbial enzymes could inhibit growth or survival, making it a candidate for further exploration in antimicrobial drug development.
Anti-inflammatory Effects
Research into related compounds has revealed anti-inflammatory properties, possibly linked to their ability to inhibit pro-inflammatory cytokines. This compound's structural features may allow it to modulate inflammatory responses effectively.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit tyrosinase activity, an enzyme critical in melanin production. For example, studies measuring the IC50 values of related compounds showed significant inhibition compared to standard inhibitors like kojic acid .
Table 1: IC50 Values for Tyrosinase Inhibition
| Compound | IC50 (µM) |
|---|---|
| 2-Nitrobenzaldehyde | 17.05 |
| Kojic Acid | 36.68 |
Cytotoxicity Assessment
Cytotoxicity assays conducted on various cell lines (e.g., B16F10 melanoma cells) indicated that this compound does not exhibit significant cytotoxicity at concentrations up to 30 µM. This suggests a favorable safety profile for potential therapeutic applications.
Comparative Analysis
When compared to other thiazolidine derivatives, the unique combination of functional groups in this compound enhances its biological activity profile. The presence of both electron-withdrawing (nitro) and electron-donating (thiazolidine) groups allows for diverse interactions within biological systems.
Table 2: Comparison of Thiazolidine Derivatives
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Compound A | Nitrophenyl + Thiazolidine | Antioxidant |
| Compound B | Fluorophenyl + Thiazolidine | Antimicrobial |
| Current Compound | Nitrophenyl + Thiazolidine | Antioxidant, Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 5-Position
4-Chlorophenyl Substitution
- Compound: 2-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid (CAS 1414727-15-3)
- Key Differences : The nitro group is replaced with a chloro substituent. Chlorine is moderately electron-withdrawing, reducing the compound’s reactivity compared to the nitro analogue.
- Impact : Lower molecular weight (403.9 g/mol vs. ~434 g/mol for the nitro compound) and altered lipophilicity (predicted pKa 3.51). This substitution may reduce antibacterial potency but improve metabolic stability .
Heterocyclic Substituents: Furan and Pyrido-Pyrimidine
- Compound 1: 3-[(5Z)-5-[[5-(4-Nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid Key Differences: Incorporates a 5-(4-nitrophenyl)furan group. Impact: May improve bioavailability but reduce stability due to furan’s susceptibility to oxidative metabolism .
- Compound 2: 3-[(5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Key Differences: Features a fused pyrido-pyrimidine system with a fluorophenoxy group. Impact: The fluorophenoxy group increases metabolic stability, while the fused ring system may enhance binding to hydrophobic enzyme pockets .
Alkenyl and Indole Substituents
- Compound 1 : 2-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (Kinedak/Sorbistat)
- Compound 2: 2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Key Differences: Contains a brominated indole moiety.
Modifications to the Carboxylic Acid Side Chain
- Compound: 4-[(5Z)-4-Oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid Key Differences: The phenylpropanoic acid is replaced with a butanoic acid chain. Impact: Elongation of the carboxylic acid chain may alter binding kinetics in enzyme active sites, as seen in molecular docking studies targeting shikimate kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
